molecular formula C18H20N2O6 B11703819 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11703819
M. Wt: 360.4 g/mol
InChI Key: KQLWGVCPQMRYDU-VXLYETTFSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H20N2O6/c1-23-14-7-11(5-6-13(14)21)10-19-20-18(22)12-8-15(24-2)17(26-4)16(9-12)25-3/h5-10,21H,1-4H3,(H,20,22)/b19-10+

InChI Key

KQLWGVCPQMRYDU-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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